

What are the physical and chemical properties of nitroethylene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitroethylene

Cat. No.: B032686

[Get Quote](#)

Nitroethylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroethylene ($C_2H_3NO_2$), the simplest of the nitroalkenes, is a highly reactive and versatile synthetic intermediate. Its potent electrophilic nature, driven by the strong electron-withdrawing nitro group, makes it a valuable reagent in a multitude of organic transformations. This technical guide provides an in-depth overview of the physical and chemical properties of **nitroethylene**, offering crucial data for its safe handling, storage, and effective utilization in research and development, particularly within the pharmaceutical and materials science sectors. Key reactions, including cycloadditions, Michael additions, and polymerizations, are discussed in detail.

Physical Properties of Nitroethylene

Nitroethylene is a colorless to light yellow liquid under standard conditions.^{[1][2]} It possesses a pungent odor and is known to be a lachrymatory agent.^{[1][3]} Due to the polarity induced by the nitro group, **nitroethylene** is soluble in water as well as in various organic solvents such as ethanol, acetone, benzene, chloroform, methanol, and toluene.^{[1][4]} Despite its reactivity, it can be stored for extended periods as a solution in benzene at low temperatures.^[4]

A summary of its key physical and computed properties is presented in the tables below.

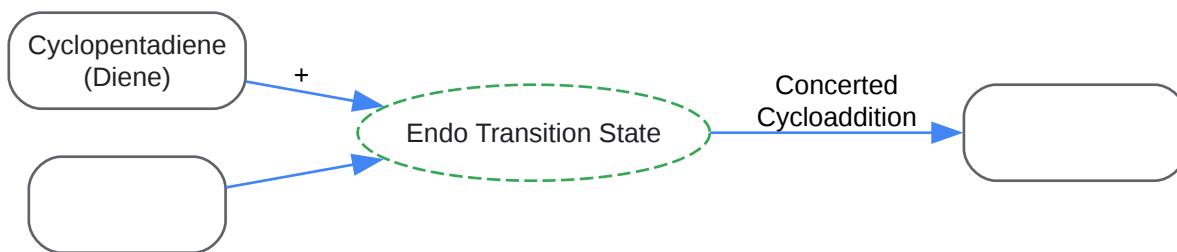
Table 1: General and Physical Properties

Property	Value	Source(s)
IUPAC Name	1-nitroethene	[5]
Synonyms	Nitroethene, 1-Nitroethylene	[3][4]
CAS Number	3638-64-0	[3][4]
Molecular Formula	<chem>C2H3NO2</chem>	[3][4]
Molecular Weight	73.05 g/mol	[3][6]
Appearance	Colorless to light yellow liquid	[1][3][4]
Melting Point	-55.5 °C (-67.9 °F; 217.65 K)	[1][4][6]
Boiling Point	98.5 °C (209.3 °F; 371.6 K) at 760 mmHg	[3][4][6]
Density	1.073 g/cm³ at 13.8 °C	[4][7]
Solubility in Water	78.9 g/L	[4]
Vapor Pressure	45.8 mmHg at 25 °C	[3][4]
Flash Point	23.2 °C (73.8 °F; 296.3 K)	[4]

Table 2: Computed Physicochemical Properties

Property	Value	Source(s)
logP (Octanol/Water)	-1.702	[4]
Polar Surface Area	45.82 Å ²	[3]
Refractive Index	1.4282	[1]
Molar Refractivity	17.06 cm ³	[3]
Dipole Moment	3.44 D	[8]
Enthalpy of Vaporization	32.39 kJ/mol	[3]
Standard Enthalpy of Formation (ΔfH ₂₉₈)	56 kJ mol ⁻¹	[4]

Chemical Properties and Reactivity

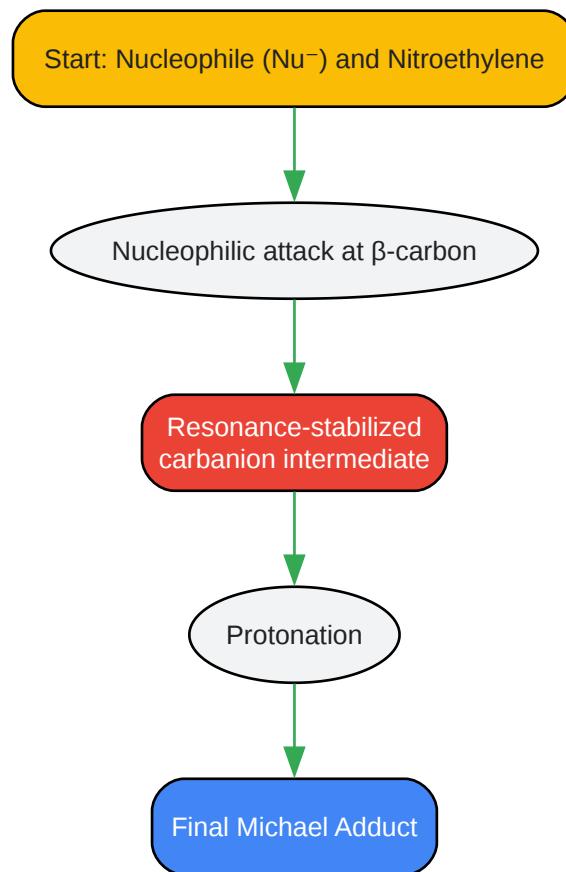

Nitroethylene is characterized by its high reactivity, which stems from the electron-deficient nature of its carbon-carbon double bond. The potent electron-withdrawing nitro group polarizes the π -system, rendering the β -carbon highly susceptible to nucleophilic attack. This inherent reactivity allows **nitroethylene** to participate in a wide array of chemical transformations, even at low temperatures.[4][9]

Caption: Resonance structures of **nitroethylene** illustrating its electrophilicity.

Cycloaddition Reactions

Nitroethylene is a potent dienophile in [4+2] Diels-Alder cycloadditions and a dipolarophile in [3+2] cycloadditions due to its electron-deficient double bond.[4][6]

- Diels-Alder Reactions ([4+2] Cycloadditions): It readily reacts with a variety of dienes, such as cyclopentadiene, to form six-membered cyclohexene derivatives.[6][9] These reactions proceed through a concerted, pericyclic mechanism.[6] The reaction with cyclopentadiene, for instance, yields a bicyclic adduct where the nitro group preferentially occupies the endo position.[6][10]


[Click to download full resolution via product page](#)

Caption: Schematic of the Diels-Alder reaction between cyclopentadiene and **nitroethylene**.

- [3+2] Cycloadditions: **Nitroethylene** also participates as a 2π electron source in 1,3-dipolar cycloadditions with species like nitrones to form five-membered heterocyclic rings, such as isoxazolidines.[4][6] The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) interactions.[6]

Michael Addition

As a classic Michael acceptor, **nitroethylene** undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6][11] This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include enolates, amines, stabilized carbanions, and even aromatic systems like indole.[9][11] The reaction proceeds via the formation of an enolate or related nucleophile, which then attacks the β -carbon of **nitroethylene**.[6]

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a Michael addition reaction with **nitroethylene**.

Polymerization

Nitroethylene is highly prone to polymerization, a characteristic that underscores its reactivity. [6] This can occur through both radical and anionic mechanisms.

- Anionic Polymerization: Due to the strongly electron-withdrawing nitro group which stabilizes a carbanion at the α-position, **nitroethylene** readily undergoes anionic polymerization.[6] The process is initiated by nucleophilic addition to the double bond.[6]
- Radical Polymerization: At low temperatures (e.g., -78 °C), **nitroethylene** can self-polymerize via a radical mechanism.[4] This can be initiated by gamma ray irradiation in a solvent like THF.[4] The presence of water can also initiate polymerization.[4] The resulting **polynitroethylene** has been investigated for applications in energetic materials due to its high nitrogen content and positive heat of formation.[6]

Other Reactions

Nitroethylene can also participate in ene reactions and [3][3]-sigmatropic rearrangements.^[6] ^[12] The nitro group in the resulting products is a versatile functional handle that can be reduced to an amine or converted to a carbonyl group via the Nef reaction, further expanding its synthetic utility.^[11]^[13]

Synthesis and Handling

Synthesis

The most common laboratory synthesis of **nitroethylene** involves the dehydration of 2-nitroethanol.^[1]^[14]^[15] This is typically achieved by heating 2-nitroethanol with a dehydrating agent like phthalic anhydride, followed by distillation of the product.^[14]^[15]

Experimental Protocol: Synthesis of **Nitroethylene** from 2-Nitroethanol

- Reactants: 2-Nitroethanol and phthalic anhydride.
- Procedure (General):
 - 2-Nitroethanol is mixed with phthalic anhydride in a distillation apparatus.
 - The mixture is heated, causing dehydration of the 2-nitroethanol.
 - **Nitroethylene** is formed and distills from the reaction mixture. It can be collected under reduced pressure to minimize thermal decomposition.^[15]
 - The collected product is a lachrymatory oil.^[1]
- Purification: The crude product can be further purified, for example, by column chromatography if necessary for specific applications.^[14]

Stability and Storage

Nitroethylene is notoriously unstable and readily decomposes or polymerizes at room temperature.^[1]^[4] It is also sensitive to polymerization initiated by traces of water or bases.^[1]^[4]

To mitigate its instability, several stabilization strategies are employed:

- Refrigeration: Storing **nitroethylene** at low temperatures (-10 °C) significantly extends its shelf life.[4][6]
- Solvent Stabilization: Solutions of **nitroethylene** in dry benzene (e.g., 10%) can be stable for up to six months when refrigerated.[1][4] The use of polar aprotic solvents like dichloromethane in combination with radical inhibitors (e.g., t-butyl alcohol) can also enhance stability.[6][16]

Safety and Handling

Nitroethylene is a hazardous compound and must be handled with appropriate safety precautions.

- Toxicity: It is suspected to be harmful if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory system.[3][6]
- Flammability: It is a flammable liquid.[6]
- Reactivity Hazards: It can react violently with strong oxidizing agents and bases.[6] Polymerization can be violent, especially in the presence of bases.[1]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.[17][18]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]
- Keep away from heat, sparks, and open flames.[18][20]
- Ground and bond containers when transferring the material to prevent static discharge.[18]
- In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[19]
- For spills, eliminate all ignition sources and use non-sparking tools for cleanup.[18][20]

Applications in Research and Development

The rich reactivity of **nitroethylene** makes it a valuable C2 synthon in organic synthesis. It is a key intermediate in the construction of complex molecular architectures found in natural products and pharmaceuticals.^[11] Its ability to introduce a nitroethyl group, which can be subsequently transformed into other functional groups, provides synthetic chemists with a powerful tool for molecular design and drug development.^[11] Furthermore, its polymerization leads to materials with potential applications in the field of organic electronics and energetic materials.^[6]

Conclusion

Nitroethylene is a molecule of significant synthetic potential, defined by the pronounced electrophilicity of its double bond. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its safe and effective use. This guide provides a foundational repository of technical data to aid researchers, scientists, and drug development professionals in harnessing the synthetic power of this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitroethylene CAS#: 3638-64-0 [m.chemicalbook.com]
- 2. Nitroethylene | 3638-64-0 [amp.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Nitroethylene - Wikipedia [en.wikipedia.org]
- 5. Nitroethene | C2H3NO2 | CID 77197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Nitroethylene | 3638-64-0 [smolecule.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. nitroethene [stenutz.eu]

- 9. Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis - Lookchem [lookchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Nitroethylene | High-Purity Reagent for Research [benchchem.com]
- 12. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitroethylene synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Nitroethylene: synthesis of novel 2-nitroethylphosphonates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. capotchem.com [capotchem.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of nitroethylene?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032686#what-are-the-physical-and-chemical-properties-of-nitroethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com